3,5-dimethoxy-N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14-23-18(13-19(24-14)25-8-4-5-9-25)21-6-7-22-20(26)15-10-16(27-2)12-17(11-15)28-3/h4-5,8-13H,6-7H2,1-3H3,(H,22,26)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFSVFQKRQBLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogues include derivatives with variations in the pyrimidine substituents, linker chains, or benzamide modifications. Key examples from the evidence are:
Key Observations :
Pyrimidine vs. Pyridine/Pyridazine Cores: The central heterocyclic ring significantly influences electronic properties and binding affinity.
Substituent Effects: The 1H-pyrrol-1-yl group in the target compound may confer π-π stacking or hydrogen-bonding capabilities, whereas morpholine (in the analogue from ) introduces polarity and solubility. The trifluoromethylphenoxy group in the latter enhances lipophilicity and metabolic stability.
Benzamide Modifications : Methoxy groups (target compound) vs. ethoxy (analogue from ) alter electron density and steric bulk, impacting target selectivity and pharmacokinetics.
Physicochemical Properties
- Molecular Weight : The target compound (~450–500 g/mol, estimated) is lighter than the morpholine-containing analogue (601.59 g/mol) but heavier than the pyridazine derivative (380.44 g/mol) . Lower molecular weight often correlates with improved bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
